Territrem B

Descripción general

Descripción

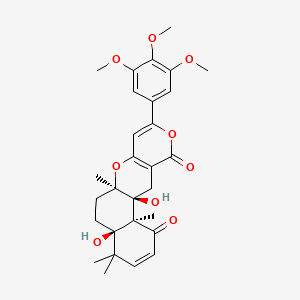

Territrem B es una micotoxina tremogénica aislada del hongo Aspergillus terreus. Es conocida por su potente e irreversible inhibición de la acetilcolinesterasa, una enzima crucial para la terminación de la transmisión de impulsos en las sinapsis colinérgicas . La fórmula molecular de this compound es C29H34O9 .

Aplicaciones Científicas De Investigación

Territrem B tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la acetilcolinesterasa.

Biología: Sirve como herramienta para investigar el papel de la acetilcolinesterasa en la función nerviosa.

Mecanismo De Acción

Territrem B ejerce sus efectos inhibiendo irreversiblemente la acetilcolinesterasa a través de un mecanismo de unión no covalente . Esta inhibición evita la descomposición de la acetilcolina, lo que lleva a una transmisión prolongada del impulso nervioso. La estructura única de la garganta del sitio activo de la acetilcolinesterasa atrapa a this compound, haciendo que la inhibición sea irreversible .

Análisis Bioquímico

Biochemical Properties

Territrem B plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine into acetate and choline, thus terminating synaptic transmission. This compound binds noncovalently yet irreversibly to acetylcholinesterase, preventing it from performing its function . This interaction is highly selective and adopts a one-to-one stoichiometry with the enzyme . The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and subsequent tremors .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts normal neurotransmission, leading to an overaccumulation of acetylcholine . This can cause a cholinergic crisis characterized by symptoms such as severe nausea, vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions . Additionally, this compound has been shown to induce neuronal apoptosis, further contributing to its neurotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its potent and irreversible inhibition of acetylcholinesterase. Unlike typical irreversible inhibitors, this compound binds noncovalently within a unique active-site gorge structure of the enzyme . This binding mechanism is distinct from other inhibitors such as neostigmine and organophosphates . The noncovalent trapping of this compound within the active-site gorge prevents the enzyme from hydrolyzing acetylcholine, leading to prolonged neurotransmission and the associated toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The binding of this compound to acetylcholinesterase is enhanced by high concentrations of sodium chloride but can be prevented by Triton X-100 unless preincubated . The stability and degradation of this compound in laboratory conditions have not been extensively studied, but its irreversible binding to acetylcholinesterase suggests long-term effects on cellular function . In vitro and in vivo studies have shown that the inhibition of acetylcholinesterase by this compound leads to sustained neurotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces tremors, while higher doses can lead to severe neurotoxic effects, including convulsions and death . The median tremulous dose in mice is 0.21 mg/kg, and the lethal dose for 50% of the population is 9.06 mg/kg . These studies highlight the importance of dosage in determining the severity of this compound’s effects and the potential for toxic or adverse effects at high doses .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I oxidative reactions and phase II conjugative reactions . The major enzymes involved in its metabolism are cytochrome P450 isoforms, particularly CYP3A4 and CYP3A5 . These enzymes facilitate the biotransformation of this compound into more water-soluble metabolites, which can then be excreted from the body . The metabolic pathways of this compound also involve interactions with various cofactors that influence its metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with plasma proteins and transporters . Its distribution is influenced by its binding to plasma proteins, which affects its uptake and accumulation in tissues . The compound’s hydrophobic nature, indicated by its logP value, suggests that it can readily cross cell membranes and accumulate in lipid-rich tissues . This distribution pattern is crucial for understanding the localization and potential toxicity of this compound in different organs .

Subcellular Localization

This compound’s subcellular localization is primarily within the synaptic cleft, where it exerts its inhibitory effects on acetylcholinesterase . The compound’s targeting signals and post-translational modifications direct it to specific compartments, such as the synaptic cleft, where it can effectively inhibit acetylcholinesterase . This localization is essential for its activity and function, as it ensures that this compound can interact with its target enzyme and exert its neurotoxic effects .

Métodos De Preparación

Territrem B se aísla típicamente del cultivo de arroz de Aspergillus terreus . La ruta sintética implica el uso de aldehído de ibuprofeno metanosulfonilado como material de partida, que se somete a una serie de reacciones que incluyen desprotección, bromación y esterificación para producir el producto final .

Análisis De Reacciones Químicas

Territrem B se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen bromosuccinimida para la bromación y varios ácidos y bases para la esterificación e hidrólisis . Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Comparación Con Compuestos Similares

Territrem B se compara con otros compuestos similares como:

Territrem A: Otra micotoxina tremogénica de Aspergillus terreus con una estructura similar pero diferente potencia inhibitoria.

Territrem C: Similar a this compound pero con ligeras variaciones en su estructura molecular y efectos inhibitorios.

Arisugacin A: Un compuesto con propiedades inhibidoras de la acetilcolinesterasa pero con diferentes características estructurales.

This compound es único debido a su unión específica no covalente pero irreversible a la acetilcolinesterasa, lo que lo distingue de otros inhibidores que típicamente forman enlaces covalentes .

Propiedades

IUPAC Name |

(1S,2S,7R,10R)-1,7-dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O9/c1-25(2)9-8-22(30)27(4)28(25,32)11-10-26(3)29(27,33)15-17-19(38-26)14-18(37-24(17)31)16-12-20(34-5)23(36-7)21(13-16)35-6/h8-9,12-14,32-33H,10-11,15H2,1-7H3/t26-,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXNNDFKPQPJBB-VJLHXPKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)(C(=O)C=CC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897213 | |

| Record name | Territrem B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70407-20-4 | |

| Record name | Territrem B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Territrem B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Territrem B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

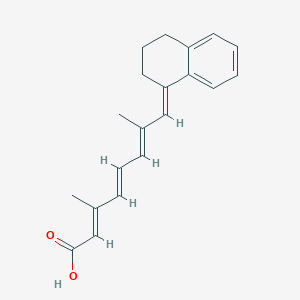

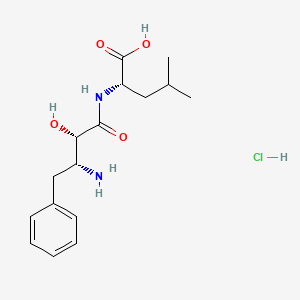

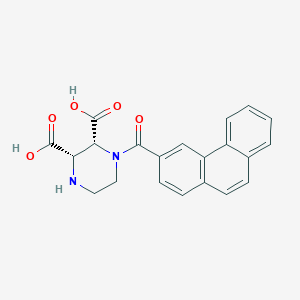

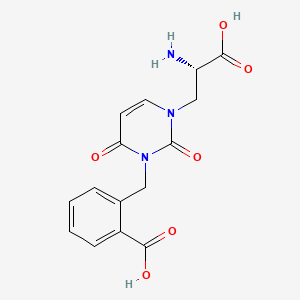

Feasible Synthetic Routes

Q1: What is Territrem B and where is it found?

A1: this compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. [] It was first isolated from rice cultures of this fungus. [, , ]

Q2: What is the primary biological target of this compound?

A2: this compound is a potent and selective inhibitor of acetylcholinesterase (AChE). [, , , , , ] AChE is an enzyme crucial for regulating neurotransmission by breaking down the neurotransmitter acetylcholine. []

Q3: How does this compound interact with acetylcholinesterase?

A3: this compound binds to AChE in a unique manner. It interacts with both the peripheral site (P-site) and the active site (A-site) of the enzyme. [, ] This binding distorts the enzyme's structure, particularly in the peripheral site. []

Q4: What type of inhibition does this compound exhibit on AChE?

A4: Although this compound does not form a covalent bond with AChE, its binding is considered irreversible. [] Studies suggest that this irreversibility may be due to the inhibitor becoming trapped within the enzyme's active site gorge. [] The binding process exhibits quasi-first order kinetics. []

Q5: Is the binding of this compound to AChE influenced by external factors?

A5: Yes, studies show that high salt concentrations enhance this compound binding to AChE, while the presence of Triton X-100 can prevent binding unless preincubation occurs. []

Q6: How does the structure of this compound contribute to its AChE inhibitory activity?

A6: this compound's structure contains both an enone group and a pyrone group, both of which are thought to play crucial roles in its inhibitory activity. [] Studies with derivatives indicate that the presence of both the 2-en-1-one and the aromatic ester moieties contributes to potential AChE inhibitory effects. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A7: Yes, several studies have explored how structural modifications of this compound affect its activity. Researchers have synthesized various derivatives, focusing on the A/B ring, the pyrone group, and other modifications. [, , , , , , , , , , ]

Q8: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C29H34O9 and its molecular weight is 526.56 g/mol. []

Q9: Are there any spectroscopic data available for this compound?

A11: Yes, this compound has been characterized using various spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, , ] These data provide valuable information about its structure and functional groups.

Q10: How is this compound metabolized?

A12: Studies in rat liver microsomes show that this compound is metabolized primarily by cytochrome P450 3A (CYP3A). [] The major metabolic pathway involves hydroxylation at the pro-S methyl group of C-4, forming 4β-hydroxymethyl-4β-demethylthis compound (MB2). [, ] O-Demethylation of the aromatic methoxy group to form Territrem C (MB4) also occurs. []

Q11: Are there any sex differences in this compound metabolism?

A13: Yes, female rats exhibit significantly lower levels of this compound metabolites (MB2, MB4) compared to males. [] This difference is attributed to the higher expression of CYP3A2 in males. []

Q12: How stable is this compound?

A14: While specific stability data for this compound are limited in the provided literature, its isolation from fungal cultures suggests some degree of stability under those conditions. [, , , ] Further research is needed to fully understand its stability profile under various conditions.

Q13: Are there any known analytical methods for detecting and quantifying this compound?

A15: this compound can be detected and quantified using techniques like thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC). [, ] These methods are often coupled with detection methods like mass spectrometry for increased sensitivity and selectivity.

Q14: Have any specific antibodies been developed for this compound detection?

A16: Yes, researchers have successfully produced polyclonal antibodies against this compound by immunizing rabbits with a modified version of the molecule conjugated to a carrier protein. []

Q15: How have these antibodies been utilized in research?

A17: These antibodies have been used in immunoelectron microscopy studies to visualize the localization of this compound within the conidia of Aspergillus terreus. []

Q16: What is the significance of this compound localization within the conidia?

A18: The finding that this compound is localized within conidia, the asexual spores of the fungus, supports the idea that its production is related to fungal sporulation. []

Q17: Are there any known ecological impacts of this compound?

A19: While the provided literature does not directly address the environmental impact of this compound, its presence as a fungal metabolite raises concerns about potential contamination of agricultural products and the environment. []

Q18: Is there any information on the toxicity of this compound?

A20: this compound is known for its tremorgenic activity. [, ] In animal studies, it induces sustained tremors in both rats and mice. [] The tremors are believed to originate from the peripheral nervous system. []

Q19: Has the toxicity of this compound been studied in any other organisms?

A21: Yes, research indicates that this compound and its derivatives exhibit toxicity to insects, particularly the corn earworm (Helicoverpa zea). [] This toxicity, coupled with its anticholinesterase activity, suggests its potential as a lead compound for developing new insecticides. []

Q20: What is the historical context of this compound research?

A22: this compound was first isolated and characterized in the late 20th century. [, ] Initial research focused on its isolation, purification, structural elucidation, and tremorgenic properties. [] Subsequently, its potent and unique interaction with AChE became a major focus of research. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)

![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)